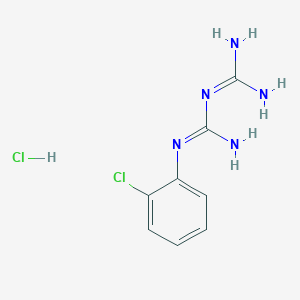

1-(2-Chlorophenyl)biguanide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQGQJGFPOSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941349 | |

| Record name | N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19579-44-3 | |

| Record name | Imidodicarbonimidic diamide, N-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19579-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19579-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19579-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chlorophenyl)biguanide Hydrochloride

Abstract

1-(2-Chlorophenyl)biguanide hydrochloride is a member of the biguanide class of compounds, a group known for a diverse range of pharmacological activities. While direct research on the specific mechanism of action for the ortho-chloro substituted variant is limited, its structural similarity to well-characterized biguanides allows for strong inferences regarding its potential biological activities. This technical guide consolidates the known mechanisms of action of closely related biguanide analogues, including antimalarial, anticancer, and antidiabetic effects, to provide a comprehensive overview of the likely molecular pathways and cellular targets of this compound. This document is intended for researchers, scientists, and drug development professionals, providing detailed pathway descriptions, experimental protocols, and quantitative data to support further investigation.

Introduction

Biguanides are a class of drugs characterized by a specific chemical structure of two guanidine groups. The pharmacological effects of biguanides are heavily influenced by the substituents on the parent molecule. For instance, the addition of a chlorophenyl group is a common feature in antimalarial biguanides like proguanil and chlorproguanil.[1][2][3] Other derivatives, such as the antidiabetic drug phenformin, demonstrate that biguanides can significantly impact metabolic pathways.[4] Furthermore, novel phenformin derivatives have shown potential in oncology.[5]

This guide will explore the primary, well-documented mechanism of action for chlorophenyl-substituted biguanides—the inhibition of dihydrofolate reductase (DHFR) in the context of antimalarial activity. Additionally, it will delve into other potential mechanisms, including anticancer effects through the induction of proteasomal degradation and modulation of cellular stress pathways, based on recent studies of structurally similar compounds.

Potential Mechanism of Action 1: Antimalarial Activity via Dihydrofolate Reductase (DHFR) Inhibition

The most established mechanism for biguanides containing a chlorophenyl group is their role as antimalarial agents. Compounds like chlorproguanil act as prodrugs, undergoing metabolic activation in the liver to form their active metabolites (e.g., chlorcycloguanil).[1][6] This active form is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).

Signaling Pathway

The parasitic DHFR enzyme is a critical component of the folate metabolic pathway.[2] It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of thymidylate and purines.[1] These molecules are necessary precursors for DNA synthesis and repair. By inhibiting DHFR, the active metabolite of this compound would disrupt this pathway, leading to a depletion of nucleotides required for DNA replication.[6][7] This ultimately halts the rapid cell division and growth of the malaria parasite, particularly Plasmodium falciparum, within the host's red blood cells, leading to parasite death.[1][2]

Potential Mechanism of Action 2: Anticancer Activity via Proteasomal Degradation

Recent research on a novel phenformin derivative, 2-(2-chlorophenyl)ethylbiguanide (2-Cl-Phen), has elucidated a potential mechanism for anticancer activity.[5] This study demonstrated that under serum- and glucose-deprived conditions (mimicking a tumor microenvironment), the compound induced rapid downregulation of the c-Myc and ATF4 proteins in HT-29 colon cancer cells.[5]

Signaling Pathway

This downregulation was not due to changes in mRNA levels but was mediated by proteasomal degradation.[5] The study showed that phosphorylated c-Myc was downregulated within two hours of treatment. The decrease in Activating Transcription Factor 4 (ATF4), a key protein in the integrated stress response, occurred without corresponding phosphorylation of PERK and eIF2α, suggesting a mechanism independent of the canonical ER stress pathway initiation.[5] This targeted protein degradation pathway represents a potential cytotoxic mechanism against cancer cells.

Quantitative Data

| Compound | Target | Assay Type | Value | Organism/Cell Line | Reference |

| Chlorproguanil | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | - | Plasmodium falciparum | [1][2] |

| m-Chlorophenylbiguanide (mCPBG) | 5-HT3 Receptor | LTP Inhibition | 0.3-1 µM | Guinea-pig hippocampal slices | [8] |

| 2-(2-chlorophenyl)ethylbiguanide | c-Myc / ATF4 | Protein Downregulation | Time-dependent (within 2h for p-c-Myc) | HT-29 Human Colon Cancer Cells | [5] |

Note: The absence of specific IC50 or Ki values for Chlorproguanil reflects the common understanding that its active metabolite, chlorcycloguanil, is the primary inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol determines the compound's ability to inhibit parasitic DHFR activity.

-

Reagents and Materials: Recombinant P. falciparum DHFR, dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of this compound (and its potential metabolites) in the assay buffer.

-

In each well of the microplate, add the assay buffer, a fixed concentration of NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding a fixed concentration of recombinant PfDHFR.

-

After a brief pre-incubation (5-10 minutes), add DHF to start the enzymatic reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Western Blot Analysis for c-Myc and ATF4

This protocol assesses the effect of the compound on key protein levels in cancer cells.

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT-29) to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against c-Myc, ATF4, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine changes in protein expression.

Generalized Experimental Workflow

Investigating the mechanism of a novel compound requires a logical progression from broad cellular effects to specific molecular targets.

Conclusion

While direct experimental data on this compound is sparse, a robust mechanistic hypothesis can be formulated based on its structural analogues. The primary expected mechanism is the inhibition of dihydrofolate reductase, conferring antimalarial activity, a hallmark of chlorophenyl-substituted biguanides.[1][7] Concurrently, emerging evidence suggests a potential role in cancer therapy through the targeted degradation of oncoproteins like c-Myc and stress-response factors such as ATF4.[5] The experimental protocols and workflows detailed in this guide provide a clear framework for the empirical validation of these potential mechanisms. Further research is imperative to fully characterize the pharmacological profile of this specific compound.

References

- 1. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 2. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]

- 3. healthencyclopedia.org [healthencyclopedia.org]

- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the rapid action of 2-(2-chlorophenyl)ethylbiguanide on HT-29 cells under a serum- and glucose-deprived condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 7. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Physicochemical Properties of Chlorproguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorproguanil hydrochloride, an antimalarial agent. The information herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

Chlorproguanil hydrochloride is the hydrochloride salt of chlorproguanil, a biguanide derivative. Its chemical structure is fundamental to its mechanism of action and physicochemical characteristics.

-

IUPAC Name: (1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[1]

-

CAS Number: 6001-93-0[1]

-

Chemical Formula: C₁₁H₁₆Cl₃N₅[1]

-

Molecular Weight: 324.6 g/mol [1]

The structure consists of a 3,4-dichlorophenyl group linked to an isopropyl-substituted biguanide chain. This structure is responsible for its interaction with the target enzyme in the malaria parasite.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of chlorproguanil and its hydrochloride salt, crucial for formulation development, pharmacokinetic studies, and understanding its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Cl₂N₅ (Chlorproguanil) C₁₁H₁₅Cl₂N₅.HCl (Hydrochloride) | [2] |

| Molecular Weight | 288.18 g/mol (Chlorproguanil) 324.64 g/mol (Hydrochloride) | [2] |

| Melting Point | 246-247 °C (Hydrochloride) | [2] |

| Water Solubility | 1 g/100 mL (Hydrochloride) | [2] |

| pKa₁ (Basic) | 11.73 | |

| pKa₂ (Basic) | 2.36 | |

| Calculated logP (CLOGP) | 3.22 (Chlorproguanil) |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Standard protocols for key parameters are outlined below.

The melting point is a critical indicator of purity. The capillary method, as described in various pharmacopeias, is a standard procedure.[3][4][5][6]

-

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the point of initial collapse (onset point) to complete liquefaction (clear point) is recorded as the melting range.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[6]

-

Procedure:

-

Sample Preparation: The chlorproguanil hydrochloride sample must be finely powdered and thoroughly dried in a desiccator.[3]

-

Capillary Loading: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Heating: The capillary is placed in the heating block of the apparatus. The temperature is raised rapidly to about 5°C below the expected melting point and then increased at a slow, constant rate (e.g., 1°C per minute).[3][5]

-

Observation: The temperatures at which the substance begins to collapse and when it becomes completely liquid are recorded. For a pure substance, this range is typically narrow (0.5-1.0°C).

-

This method, compliant with OECD and USP guidelines, determines the thermodynamic equilibrium solubility of a compound.[7][8][9][10][11]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[8][10]

-

Apparatus: Stoppered flasks, constant temperature shaker or agitator, centrifuge, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

System Preparation: An excess of solid chlorproguanil hydrochloride is added to a flask containing a known volume of the solvent (e.g., purified water, buffer solutions).[8]

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[9]

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated, usually by centrifugation or filtration, ensuring no undissolved solid is carried over.

-

Quantification: The concentration of chlorproguanil hydrochloride in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The acid dissociation constant (pKa) is crucial as it influences the ionization state of the drug at different physiological pH values, affecting absorption and distribution.

-

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[12][13][14][15]

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

-

Procedure:

-

Solution Preparation: A precise amount of chlorproguanil hydrochloride is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[12][14]

-

Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (like 0.1 M HCl). It is then titrated with a standard base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12][14]

-

Data Collection: The pH is recorded after each addition of titrant, once the reading has stabilized.

-

Analysis: The titration curve is plotted (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[14][15]

-

The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties. The OECD 107 guideline details the shake-flask method.[16][17][18][19]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient (P).[17]

-

Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC).

-

Procedure:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Equilibration: A known amount of chlorproguanil is dissolved in one of the phases. This solution is then mixed with the other phase in a centrifuge tube. The tube is shaken at a constant temperature until equilibrium is reached.[18]

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and water layers.[18][19]

-

Quantification: The concentration of chlorproguanil in each phase is determined using a suitable analytical method.[19]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as logP.

-

Mechanism of Action and Relevant Pathways

Chlorproguanil is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil. This active metabolite exerts its antimalarial effect by targeting the folate biosynthesis pathway in Plasmodium falciparum, which is essential for DNA synthesis and parasite replication.

The primary target of chlorcycloguanil is the enzyme Dihydrofolate Reductase (DHFR).[20] By inhibiting DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides required for DNA replication and repair. This disruption ultimately leads to the death of the parasite.[20]

Caption: Mechanism of action of chlorproguanil via inhibition of the parasite's DHFR enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of chlorproguanil hydrochloride using High-Performance Liquid Chromatography (HPLC), a common technique in pharmaceutical analysis.[21][22][23][24][25]

Caption: Generalized workflow for a stability analysis of a drug substance using HPLC.

References

- 1. Chlorproguanil Hydrochloride | C11H16Cl3N5 | CID 13956122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorproguanil [drugfuture.com]

- 3. thinksrs.com [thinksrs.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. mt.com [mt.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. biorelevant.com [biorelevant.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. uspbpep.com [uspbpep.com]

- 10. uspnf.com [uspnf.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. slujst.com.ng [slujst.com.ng]

- 23. Assay method for quality control and stability studies of a new antimalarial agent (CDRI 99/411) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-(2-Chlorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1-(2-Chlorophenyl)biguanide hydrochloride, a compound of interest in pharmaceutical and medicinal chemistry. This document details a representative synthetic protocol, methods for structural elucidation, and expected physicochemical properties.

Introduction

This compound is a member of the biguanide class of compounds, which are known for a range of biological activities. Biguanides, such as the widely used antidiabetic drug metformin, are characterized by a chain of two guanidine units. The substitution on the phenyl ring significantly influences the compound's properties and biological activity. This guide focuses on the ortho-chloro substituted analog, providing a detailed examination of its synthesis and structural features. The hydrochloride salt form is often utilized to improve the compound's solubility and stability[1].

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-chloroaniline with dicyandiamide in the presence of a mineral acid, such as hydrochloric acid, which also serves to form the final salt.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of N-arylbiguanides.

Materials:

-

2-Chloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Activated Charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 equivalent) and dicyandiamide (1.0 equivalent) in a suitable solvent such as ethanol or water.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

If the product crystallizes upon cooling, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

The crude product is then dissolved in hot water or a suitable solvent mixture and treated with activated charcoal to remove colored impurities.

-

The hot solution is filtered, and the filtrate is allowed to cool slowly to room temperature and then in an ice bath to maximize crystallization.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁Cl₂N₅ | [1] |

| Molecular Weight | 248.11 g/mol | [1] |

| Melting Point | 229-233 °C | [1] |

| CAS Number | 19579-44-3 | [1] |

| IUPAC Name | 2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons of the biguanide moiety's NH and NH₂ groups would likely appear as broad signals that may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the chlorophenyl ring and the two distinct carbons of the biguanide backbone.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of biguanide derivatives typically shows characteristic absorption bands. For this compound, the following peaks are expected:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3400 | N-H stretching vibrations (strong) |

| 1480-1660 | C=N stretching vibrations (strong) |

| ~1150 | C-N stretching vibrations (medium) |

| ~750 | C-Cl stretching vibration |

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 212.06975.

X-ray Crystallography

Detailed crystallographic data for this compound is not available in the searched literature. However, a study on the related compound, 1-(m-Chlorophenyl)biguanide hydrochloride, reveals a monoclinic crystal system with the space group P2₁/n.[2][3] It is plausible that the ortho-substituted isomer would exhibit similar, though not identical, crystallographic parameters.

| Crystallographic Parameter | 1-(m-Chlorophenyl)biguanide hydrochloride |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.3569(9) |

| b (Å) | 13.6832(14) |

| c (Å) | 18.4879(19) |

| β (°) | 98.411(2) |

| Volume (ų) | 2341.6(4) |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression.

Caption: Overall workflow for the synthesis and characterization of this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and signaling pathways of this compound are limited in the available literature, the structurally related compound, 1-(m-chlorophenyl)biguanide (mCPBG), is a known agonist of the 5-HT₃ receptor.[4] This suggests that this compound may also interact with serotonin receptors. Biguanides, in general, are known to exert their effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Caption: Potential generalized signaling pathways for aryl biguanides.

Conclusion

This technical guide has outlined the synthesis and structural characterization of this compound. While a specific, detailed experimental protocol and complete spectral and crystallographic data for this particular isomer are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the specific properties and biological activities of this compound, which may hold potential for applications in drug discovery and development.

References

1-(2-Chlorophenyl)biguanide hydrochloride's role as a dihydrofolate reductase (DHFR) inhibitor.

Disclaimer: This technical guide addresses the role of chlorophenyl biguanides as dihydrofolate reductase (DHFR) inhibitors. Due to a lack of specific publicly available research on 1-(2-Chlorophenyl)biguanide hydrochloride, this document focuses on its close structural analogs, Proguanil and Chlorproguanil, to infer its potential mechanism of action and inhibitory characteristics. These compounds are well-documented prodrugs whose active metabolites are potent DHFR inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[1][2] The inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, particularly in rapidly dividing cells. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[1][2]

Biguanide derivatives, particularly those with chlorophenyl substitutions, have been identified as effective inhibitors of DHFR, primarily in the context of antimalarial drugs.[2][3] These compounds typically act as prodrugs, undergoing metabolic activation to form cyclic triazine metabolites that are potent inhibitors of the DHFR enzyme.[1][4]

Mechanism of Action of Chlorophenyl Biguanides

The primary mechanism through which chlorophenyl biguanides exert their effect is by inhibiting the DHFR enzyme of the target organism, such as the malaria parasite Plasmodium falciparum.[1][2] The parent biguanide compound, for instance Proguanil, is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active cyclic form, cycloguanil.[1][4][5]

This active metabolite, a triazine derivative, is a potent and selective inhibitor of the parasite's DHFR.[1][4] It competitively binds to the active site of DHFR, preventing the binding of the natural substrate, DHF.[6] This inhibition blocks the synthesis of THF, leading to a deficiency of essential precursors for DNA and RNA synthesis, ultimately arresting cell growth and proliferation of the parasite.[1][2]

Signaling Pathway: The Folate Biosynthesis Pathway

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the point of inhibition by the active metabolites of chlorophenyl biguanides.

Caption: Inhibition of the Folate Pathway by Chlorophenyl Biguanides.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of biguanide derivatives against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available data for Proguanil and its active metabolite, Cycloguanil.

| Compound | Target | IC50 / Ki | Reference |

| Proguanil | Plasmodium falciparum (in vitro) | 2.4-19 µM | [4][7] |

| Cycloguanil (active metabolite of Proguanil) | Plasmodium falciparum DHFR | 0.5-2.5 nM | [4][7] |

| Metformin | E. coli DHFR | 17.9 ± 3.5 mM (Ki) | [6] |

| Phenformin | E. coli DHFR | ~100-fold lower Ki than Metformin | [6] |

Experimental Protocols for DHFR Inhibition Assay

The following outlines a standard spectrophotometric method for determining the inhibitory activity of compounds against DHFR.

Principle

The DHFR inhibition assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF, catalyzed by DHFR.[8] The presence of an inhibitor slows down this reaction, resulting in a reduced rate of absorbance decrease.

Materials and Reagents

-

Recombinant DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Methotrexate)

-

Solvent for compounds (e.g., DMSO)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Experimental Workflow

Caption: General workflow for a DHFR inhibition assay.

Procedure

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, the test compound, and a positive control in the appropriate solvent.

-

Plate Setup: In a 96-well plate, add the DHFR assay buffer, varying concentrations of the test compound or control, and the DHFR enzyme solution. Include wells for enzyme control (no inhibitor) and background control (no enzyme).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add NADPH and DHF to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).[8]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not available, general observations for biguanide and triazine DHFR inhibitors indicate that the nature and position of substituents on the phenyl ring significantly influence inhibitory activity and selectivity.[9] The presence of chlorine atoms, as seen in Proguanil and Chlorproguanil, is a key feature for their antimalarial efficacy.

Conclusion

Although direct experimental data for this compound as a DHFR inhibitor is not present in the current literature, its structural similarity to known chlorophenyl biguanide prodrugs like Proguanil and Chlorproguanil strongly suggests a similar mechanism of action. It is plausible that this compound could be metabolized to a cyclic triazine derivative that acts as a potent inhibitor of DHFR. This inhibition would disrupt the folate pathway, leading to the arrest of DNA synthesis and cell proliferation in susceptible organisms. Further in vitro and in vivo studies are necessary to confirm the DHFR inhibitory activity and to quantify the potency of this compound and its potential metabolites.

References

- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 3. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gpnotebook.com [gpnotebook.com]

- 6. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Docking Analysis of 1-(2-Chlorophenyl)biguanide Hydrochloride with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for in silico molecular docking studies of 1-(2-Chlorophenyl)biguanide hydrochloride with its target enzyme, Plasmodium falciparum dihydrofolate reductase (PfDHFR). This compound, commonly known as proguanil, is a prodrug that is metabolized in vivo to its active form, cycloguanil, a potent inhibitor of PfDHFR.

Introduction: The Significance of PfDHFR Inhibition

Malaria, a devastating infectious disease caused by Plasmodium parasites, presents a significant global health challenge, exacerbated by the emergence of drug-resistant strains.[1][2] The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate biosynthesis pathway, essential for the synthesis of nucleic acid precursors required for DNA replication and parasite proliferation.[1][3] By inhibiting DHFR, antifolate drugs like cycloguanil disrupt this vital pathway, leading to parasite death.[3] The structural differences between the active sites of the parasite's DHFR and the human ortholog allow for selective inhibition, forming the basis of their therapeutic utility.[3]

1-(2-Chlorophenyl)biguanide (proguanil) itself is not the active inhibitor. It undergoes metabolic cyclization to form cycloguanil, which acts as a competitive inhibitor of DHFR by mimicking the binding of the natural substrate, dihydrofolate (DHF).[3][4] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (like cycloguanil) to the active site of a protein (PfDHFR), providing invaluable insights for rational drug design and for understanding mechanisms of drug resistance.[1][5]

The Folate Biosynthesis Pathway and DHFR's Role

The folate pathway is central to the parasite's survival. DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and several amino acids. Inhibition of PfDHFR by cycloguanil blocks this conversion, depleting the THF pool and halting DNA synthesis.[3]

Detailed Experimental Protocol: Molecular Docking

This section outlines a generalized yet detailed protocol for performing in silico docking of cycloguanil with PfDHFR, based on methodologies reported in the literature.[6][7][8]

Software and Tools

A variety of software packages are available for molecular docking studies. Commonly used programs include:

-

AutoDock Vina: A widely used open-source program known for its speed and accuracy.[9]

-

Schrödinger Suite (Maestro, Glide): A comprehensive commercial package for drug discovery, offering high-precision docking algorithms.[2][10]

-

GOLD (Genetic Optimisation for Ligand Docking): Known for its accuracy in predicting binding modes.[1][5]

-

Discovery Studio, PyMOL, Chimera: Used for visualization, protein preparation, and analysis.[9]

Step-by-Step Methodology

-

Protein Structure Preparation:

-

Obtain the 3D crystal structure of P. falciparum DHFR from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1J3I.[11]

-

Using a molecular visualization tool like Discovery Studio or AutoDock Tools (ADT), prepare the protein by removing all water molecules, co-crystallized ligands, and cofactors (e.g., NADPH).[8]

-

Add polar hydrogen atoms to the protein structure.

-

Assign atomic charges, such as Kollman charges, which are crucial for calculating electrostatic interactions.[7]

-

-

Ligand Preparation:

-

Obtain the 2D structure of 1-(2-Chlorophenyl)biguanide (proguanil) and its active metabolite, cycloguanil, from a database like PubChem.

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS3).[2] This step ensures a stable, low-energy conformation.

-

Define the rotatable (torsional) bonds within the ligand to allow for conformational flexibility during docking.[7]

-

-

Grid Box Generation and Docking Execution:

-

Identify the active site of PfDHFR. This is typically done based on the binding location of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the PfDHFR active site include Asp54, Ser108, Ile164, Ala16, and Phe58.[12][13]

-

Define a "grid box" that encompasses the entire active site. This box defines the search space for the docking algorithm.

-

Execute the docking simulation using a program like AutoDock Vina. The program will systematically explore different conformations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.

-

-

Analysis of Docking Results:

-

The docking software will output multiple possible binding poses, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.[6][7]

-

Visualize the top-ranked pose in complex with the PfDHFR protein.

-

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues. Hydrogen bonding with the residue Asp54 is a critical interaction for many DHFR inhibitors.[6][12][13]

-

Quantitative Data and Interpretation

The primary quantitative output from a docking study is the binding affinity or docking score. This value represents the estimated free energy of binding (ΔG) between the ligand and the protein. A more negative value indicates a stronger, more favorable binding interaction.

While specific docking scores for 1-(2-Chlorophenyl)biguanide are not consistently published, the data below provides context from studies on related PfDHFR inhibitors.

Table 1: Representative In Silico and In Vitro Data for PfDHFR Inhibitors

| Compound/Class | Docking Score (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimethamine Derivative | -11.48 | Not Reported | Asp54 | [6][7] |

| Substituted Pyrimidines | Not Reported | 1.3 - 243 nM (Wild-Type) | Not Specified | [14] |

| Biphenyl Inhibitors | Not Reported | < 1 nM (Wild-Type) | Not Specified | [15] |

| Cycloguanil Analogues | Not Reported | Not Reported | Asp54, Ile14, Ser108, Ile164 |[13] |

Interpretation of Results:

-

Binding Energy: A low binding energy (e.g., < -7.0 kcal/mol) suggests that the compound is a potentially potent inhibitor.

-

Interaction Analysis: The specific interactions observed explain the binding affinity. For cycloguanil, hydrogen bonds with Asp54 and hydrophobic interactions with residues like Phe58 and Ile164 are crucial for stabilizing the complex.[12][13]

-

Drug Resistance: Docking studies can elucidate mechanisms of drug resistance. For example, the S108N mutation in PfDHFR introduces a steric clash with the p-chlorophenyl group of pyrimethamine and cycloguanil, reducing their binding affinity and leading to resistance.[1][16]

Conclusion

In silico molecular docking is an indispensable technique in modern drug discovery, offering a rapid and cost-effective method to study ligand-protein interactions at a molecular level. For 1-(2-Chlorophenyl)biguanide, docking studies focused on its active metabolite, cycloguanil, can effectively predict its binding mode within the PfDHFR active site, quantify its binding affinity, and provide a structural basis for understanding its inhibitory activity. This information is critical for designing next-generation antifolates that can overcome existing drug resistance and contribute to the global effort to control and eradicate malaria.

References

- 1. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioinformation.net [bioinformation.net]

- 7. Molecular Docking Analysis of Pyrimethamine Derivatives with Plasmodium falciparum Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sunankalijaga.org [sunankalijaga.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploring QSAR, pharmacophore mapping and docking studies and virtual library generation for cycloguanil derivatives as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Chlorproguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil hydrochloride is a biguanide antimalarial agent, developed as a prophylactic and therapeutic drug against Plasmodium falciparum malaria. It is a pro-drug that is metabolized in the body to its active form, chlorcycloguanil. This active metabolite inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, disrupting the folic acid pathway essential for DNA synthesis and cell division, ultimately leading to the parasite's death.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of chlorproguanil hydrochloride, drawing from available non-clinical data.

Mechanism of Action

The primary mechanism of action of chlorproguanil hydrochloride is through its active metabolite, chlorcycloguanil, which is a potent inhibitor of the parasitic dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, chlorcycloguanil effectively blocks the parasite's ability to replicate its DNA and proliferate.

digraph "Chlorproguanil Mechanism of Action" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", color="#34A853"];

Chlorproguanil [label="Chlorproguanil\n(Pro-drug)"];

Chlorcycloguanil [label="Chlorcycloguanil\n(Active Metabolite)"];

DHFR [label="Dihydrofolate Reductase\n(DHFR)"];

Folate_Metabolism [label="Folate Metabolism"];

DNA_Synthesis [label="DNA Synthesis\n& Cell Division"];

Parasite_Death [label="Parasite Death", color="#EA4335", fillcolor="#FCE8E6"];

Chlorproguanil -> Chlorcycloguanil [label="Metabolism"];

Chlorcycloguanil -> DHFR [label="Inhibits"];

DHFR -> Folate_Metabolism [label="Catalyzes"];

Folate_Metabolism -> DNA_Synthesis [label="Essential for"];

DNA_Synthesis -> Parasite_Death [label="Inhibition leads to", style=dashed];

}

Figure 2: Signaling pathway of chlorproguanil-induced hemolysis in G6PD deficiency.

Experimental Protocols

The toxicological evaluation of chlorproguanil hydrochloride would have followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This method involves a stepwise procedure with the use of a limited number of animals.

```dot

digraph "Acute_Oral_Toxicity_Workflow" {

graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", color="#34A853"];

Start [label="Start", shape=ellipse, style=filled, color="#34A853", fillcolor="#E6F4EA"];

Dose_Group1 [label="Dose Group 1 (e.g., 3 animals)\n at a starting dose"];

Observe_14_Days [label="Observe for 14 days\n(mortality, clinical signs)"];

Decision1 [label="Outcome?", shape=diamond, style=filled, color="#FBBC05", fillcolor="#FEF7E0"];

Dose_Higher [label="Dose next group\n at a higher dose"];

Dose_Lower [label="Dose next group\n at a lower dose"];

Stop [label="Stop test and classify", shape=ellipse, style=filled, color="#EA4335", fillcolor="#FCE8E6"];

Start -> Dose_Group1;

Dose_Group1 -> Observe_14_Days;

Observe_14_Days -> Decision1;

Decision1 -> Dose_Higher [label="No or 1 death"];

Decision1 -> Dose_Lower [label="2 or 3 deaths"];

Decision1 -> Stop [label="Specific criteria met"];

Dose_Higher -> Observe_14_Days;

Dose_Lower -> Observe_14_Days;

}

Figure 4: Experimental workflow for the Ames test.

Reproductive Toxicity: Two-Generation Study (Based on OECD Guideline 416)

This study design evaluates the effects of a test substance on two generations of animals to assess its impact on all phases of the reproductive cycle.

```dot

digraph "Two_Generation_Study_Workflow" {

graph [rankdir="TB", fontname="Arial", splines=true, overlap=false, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", color="#34A853"];

F0_Generation [label="F0 Generation (Parental)"];

Dosing_F0 [label="Dosing before mating,\nduring mating, gestation,\nand lactation"];

Mating_F0 [label="Mating"];

F1_Generation [label="F1 Generation (Offspring)"];

Dosing_F1 [label="Dosing from weaning\nto adulthood"];

Mating_F1 [label="Mating"];

F2_Generation [label="F2 Generation (Offspring)"];

Endpoints [label="Evaluation of Reproductive\n and Developmental Endpoints\n(Fertility, viability, growth, etc.)", shape=parallelogram, style=filled, color="#FBBC05", fillcolor="#FEF7E0"];

F0_Generation -> Dosing_F0;

Dosing_F0 -> Mating_F0;

Mating_F0 -> F1_Generation;

F1_Generation -> Dosing_F1;

Dosing_F1 -> Mating_F1;

Mating_F1 -> F2_Generation;

F0_Generation -> Endpoints;

F1_Generation -> Endpoints;

F2_Generation -> Endpoints;

}

References

The Rise and Fall of Chlorproguanil: A Technical History of an Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil, a biguanide antimalarial, represents a significant chapter in the ongoing battle against malaria. Developed as a successor to proguanil, it offered the promise of a more potent and longer-lasting prophylactic and therapeutic agent. This technical guide provides an in-depth historical account of chlorproguanil's development, from its chemical synthesis to its clinical evaluation and eventual withdrawal from the market. It details the scientific journey of a once-promising drug, highlighting its mechanism of action, the rationale behind its combination therapies, and the critical safety concerns that ultimately led to its discontinuation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable lessons from a pivotal episode in antimalarial drug development.

Mechanism of Action: Targeting Folate Synthesis

Chlorproguanil is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil.[1] The antimalarial activity of chlorcycloguanil stems from its ability to selectively inhibit the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[2][3] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[2] By inhibiting DHFR, chlorcycloguanil effectively starves the parasite of these essential building blocks, leading to a cessation of growth and replication, and ultimately, parasite death.[2][3]

The combination of chlorproguanil with dapsone, a sulfone, was a strategic approach to enhance its efficacy and combat the emergence of drug resistance. Dapsone inhibits another key enzyme in the folate pathway, dihydropteroate synthase (DHPS).[2] The simultaneous inhibition of two distinct enzymes in the same metabolic pathway creates a synergistic effect, significantly impairing the parasite's ability to produce folic acid.[2]

Caption: Signaling pathway of chlorproguanil's active metabolite.

Preclinical and Clinical Development

The development of chlorproguanil was driven by the need for alternatives to existing antimalarials facing increasing parasite resistance.[4] Early studies demonstrated its activity against P. falciparum. The addition of a chlorine atom to the proguanil structure increased the drug's potency and half-life.[5]

Combination Therapy: Chlorproguanil-Dapsone (Lapdap™)

Recognizing the potential for resistance to monotherapy, chlorproguanil was co-formulated with dapsone in a fixed-dose combination known as Lapdap™.[6] This combination was designed to provide a synergistic effect and delay the development of resistance.[7] Clinical trials were conducted to evaluate the efficacy and safety of Lapdap™ for the treatment of uncomplicated falciparum malaria, often in comparison to the standard treatments of the time, such as chloroquine and sulfadoxine-pyrimethamine (SP).

Combination Therapy with Artesunate: CDA

In a further effort to enhance efficacy and combat resistance, a triple combination therapy comprising chlorproguanil-dapsone-artesunate (CDA) was developed.[8] The addition of artesunate, an artemisinin derivative, was intended to provide rapid parasite clearance.[8]

Clinical Efficacy and Pharmacokinetics

Numerous clinical trials were conducted to assess the efficacy and safety of chlorproguanil-containing combination therapies. The results of these trials provided valuable data on cure rates, parasite clearance times, and the pharmacokinetic profiles of the constituent drugs.

Quantitative Data from Clinical Trials

| Trial / Study | Treatment Arms | Key Efficacy Outcomes | Reference |

| Kenya Pilot Study | Chlorproguanil (1.2 mg/kg) + Dapsone (1.2 or 2.4 mg/kg) vs. Pyrimethamine (1.2 mg/kg) + Sulfadoxine (24 mg/kg) | Chlorproguanil/Dapsone: Day 28 recurrence rate: 7/40. Pyrimethamine/Sulfadoxine: Day 28 recurrence rate: 2/36. | [9] |

| Cochrane Review | Chlorproguanil-dapsone (single dose, 1.2 mg/kg chlorproguanil) vs. Sulfadoxine-pyrimethamine | Higher treatment failures and parasitemia at day 28 with chlorproguanil-dapsone. | [10] |

| Cochrane Review | Chlorproguanil-dapsone (three-dose, 2 mg/kg chlorproguanil) vs. Sulfadoxine-pyrimethamine | Fewer treatment failures with chlorproguanil-dapsone by day 7 and day 14. | [10] |

| Tanzania Study | Chlorproguanil-dapsone vs. Pyrimethamine-sulfadoxine (for retreatment of SP failures) | Day 7 parasitemia after retreatment: Chlorproguanil-dapsone: 7% (3/44). Pyrimethamine-sulfadoxine: 61% (28/46). | [11] |

| Phase III CDA vs. CPG-DDS | CDA (2.0/2.5/4.0 mg/kg) vs. CPG-DDS (2.0/2.5 mg/kg) | Day 28 PCR-corrected cure rate (per-protocol): CDA: 89.1%. CPG-DDS: 83.0%. | [12] |

Pharmacokinetic Parameters

| Drug | Parameter | Value | Reference |

| Chlorproguanil | Elimination Half-life (t½) | 12.6 ± 6.3 hours | [13] |

| Chlorproguanil | Maximum Unbound Concentration (Cmax) of Chlorcycloguanil | 19 ng/mL (approx. 60 nM) | [13] |

| Dapsone | Maximum Unbound Concentration (Cmax) | 160 ng/mL (approx. 645 nM) | [13] |

The Fall of Chlorproguanil: Safety Concerns and Withdrawal

Despite promising efficacy data, the development and use of chlorproguanil-containing therapies were ultimately halted due to significant safety concerns.[6] A major issue that emerged was the risk of drug-induced hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][14] G6PD is an enzyme that protects red blood cells from oxidative damage. Dapsone, a component of both Lapdap™ and CDA, is an oxidizing agent that can trigger hemolysis in G6PD-deficient individuals.

Phase III clinical trials of CDA revealed a significant association between the treatment and hemolytic anemia in G6PD-deficient patients.[14] In one study, 38% of male patients with G6PD deficiency experienced severe anemia after treatment with CDA, compared to 0% in the comparator group.[14] All 15 patients who required blood transfusions due to severe post-treatment hemolysis were in the CDA-treated group, with 13 of them being G6PD deficient.[14]

Given the high prevalence of G6PD deficiency in malaria-endemic regions of sub-Saharan Africa (estimated at 10-25%) and the limited availability of routine G6PD screening, the risk of widespread harm was deemed unacceptable.[14] In 2008, GlaxoSmithKline and the Medicines for Malaria Venture announced the termination of the CDA development program and the recall of LapDap™ from the market.[14]

Experimental Protocols

In Vitro DHFR Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of chlorcycloguanil against P. falciparum dihydrofolate reductase (DHFR).

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The presence of an inhibitor like chlorcycloguanil slows down this reaction.

Materials:

-

Purified recombinant P. falciparum DHFR

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Chlorcycloguanil stock solution in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in cold assay buffer. Prepare serial dilutions of chlorcycloguanil.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the chlorcycloguanil dilutions (or DMSO for control).

-

Incubation: Incubate the plate at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NADPH solution to all wells.

-

Measurement: Immediately begin kinetic readings of absorbance at 340 nm at regular intervals.

-

Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: A typical workflow for assessing antimalarial drug efficacy in vitro.

Clinical Trial Protocol for Uncomplicated Malaria (General Outline)

Objective: To assess the efficacy and safety of an antimalarial drug (e.g., chlorproguanil-dapsone) for the treatment of uncomplicated P. falciparum malaria in a specific patient population.

Study Design: Randomized, controlled, double-blind clinical trial.

Inclusion Criteria:

-

Patients with microscopically confirmed uncomplicated P. falciparum malaria.

-

Fever or history of fever within the last 48 hours.

-

Age within a specified range.

-

Informed consent from the patient or guardian.

Exclusion Criteria:

-

Signs of severe malaria.

-

Pregnancy or lactation.

-

Known allergy to the study drugs.

-

Recent use of other antimalarial drugs.

Procedure:

-

Screening and Enrollment: Potential participants are screened based on inclusion and exclusion criteria. G6PD deficiency screening would be a critical step for trials involving dapsone.

-

Randomization: Enrolled patients are randomly assigned to receive either the investigational drug or the comparator drug.

-

Treatment Administration: The assigned treatment is administered according to a predefined dosing schedule. The first dose is typically supervised.

-

Follow-up: Patients are followed up at specified time points (e.g., days 1, 2, 3, 7, 14, 21, 28).

-

Data Collection: At each follow-up visit, clinical assessments (e.g., temperature, symptoms) and parasitological assessments (blood smears for parasite density) are performed. Blood samples may also be collected for pharmacokinetic analysis and to monitor safety parameters (e.g., hemoglobin levels).

-

Endpoint Assessment: The primary endpoint is typically the clinical and parasitological cure rate at day 28, often adjusted by PCR to distinguish between recrudescence and new infections. Secondary endpoints may include parasite and fever clearance times, and the incidence of adverse events.

Conclusion

The history of chlorproguanil as an antimalarial agent offers a compelling case study in the complexities of drug development. While demonstrating promising efficacy, particularly in combination therapies, its journey was ultimately cut short by a critical safety issue that was intrinsically linked to the genetic makeup of a significant portion of the target population. The story of chlorproguanil underscores the paramount importance of thorough safety evaluations, the challenges of deploying drugs in diverse populations with varying genetic predispositions, and the continuous need for innovation in the development of safe and effective antimalarial treatments. The lessons learned from the rise and fall of chlorproguanil continue to inform and guide contemporary antimalarial drug discovery and development efforts.

References

- 1. Clinical Trials & Trials Methodology Research | Collaborating Centre for Optimising Antimalarial Therapy [health.uct.ac.za]

- 2. benchchem.com [benchchem.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmv.org [mmv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. researchgate.net [researchgate.net]

- 12. mmv.org [mmv.org]

- 13. ASTMH | Clinical Trial in Africa Finds Single-Dose Malaria Treatment Combining Four Existing Drugs as Effective as More Onerous Multi-Day, Multi-Dose Regimen [iamtropmed.org]

- 14. Treatment of uncomplicated malaria in Africa: evaluation of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Untapped Potential of 1-(2-Chlorophenyl)biguanide Hydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanides, a class of drugs traditionally used for the management of type 2 diabetes, have garnered significant attention for their potential anticancer properties. This technical guide explores the prospective role of a specific biguanide derivative, 1-(2-Chlorophenyl)biguanide hydrochloride, in cancer research. While direct experimental data on this compound is limited, this document extrapolates its potential based on the well-documented anticancer activities of its structural analogs, such as proguanil and other chlorophenyl-containing biguanide derivatives. This guide summarizes the known mechanisms of action of related biguanides, presents quantitative data from relevant studies, outlines potential experimental protocols for its evaluation, and visualizes key signaling pathways implicated in its potential mode of action.

Introduction: The Emergence of Biguanides in Oncology

The journey of biguanides from metabolic modulators to potential anticancer agents is a compelling example of drug repurposing. Metformin, the most well-known biguanide, has been the subject of numerous preclinical and clinical investigations in oncology. However, other derivatives, particularly those with increased lipophilicity like phenformin and its analogs, have demonstrated more potent antitumor effects. This compound, a derivative of the antimalarial drug proguanil, belongs to this promising class of compounds. Its chemical structure suggests a potential for significant biological activity against cancer cells. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Putative Mechanisms of Action

Based on studies of structurally related biguanides, this compound is likely to exert its anticancer effects through a multi-pronged approach targeting cancer cell metabolism and signaling.

-

Inhibition of Mitochondrial Complex I: A primary mechanism of action for biguanides is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption of oxidative phosphorylation leads to a decrease in cellular ATP production and an increase in the AMP:ATP ratio.

-

Activation of AMP-Activated Protein Kinase (AMPK): The rise in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, phosphorylates and inactivates downstream targets, leading to the suppression of anabolic processes crucial for cancer cell growth and proliferation.

-

Inhibition of the mTOR Signaling Pathway: One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By suppressing mTOR, biguanides can effectively halt the progression of the cell cycle and induce apoptosis.

-

Induction of Apoptosis: Biguanides have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can be triggered by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspase cascades.

-

Modulation of Hypoxia-Inducible Factor (HIF-1) and the Unfolded Protein Response (UPR): Some biguanide derivatives have been found to inhibit HIF-1-mediated transcriptional activation and the UPR, cellular stress responses that are often co-opted by cancer cells to survive in the harsh tumor microenvironment.

Quantitative Data from Structurally Related Compounds

Table 1: In Vitro Cytotoxicity of Proguanil in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| HCC1806 | Triple-Negative Breast Cancer | < 60 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 60 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | > 60 |

| 4T1 | Murine Breast Cancer | > 60 |

Data extrapolated from a study on proguanil's effects on breast cancer cells. The study notes that treatment with 60 µM proguanil for 72 hours resulted in over 80% apoptotic cell death in HCC1806 and MDA-MB-231 cells, while MCF-7 and 4T1 cells were less sensitive[1].

Table 2: In Vitro Activity of an o-Chlorophenyl Biguanide Derivative (7l)

| Cell Line | Cancer Type | IC50 (µM) - Glucose (+) | IC50 (µM) - Glucose (-) |

| HT29 | Colon Carcinoma | >100 | 1.9 ± 0.1 |

| A549 | Lung Carcinoma | >100 | 2.5 ± 0.1 |

| U87MG | Glioblastoma | >100 | 1.9 ± 0.1 |

This data is for the o-chlorophenyl derivative 7l (n=5), a close structural analog of this compound. The IC50 values were determined by MTT assay after 48 hours of treatment in the presence or absence of glucose.

Proposed Experimental Protocols

For researchers embarking on the study of this compound, the following experimental protocols, commonly used for evaluating biguanide compounds, are recommended.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, colon, lung, pancreatic) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assessment:

-

MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: To assess cell number and proliferation.

-

SRB (Sulforhodamine B) Assay: To quantify cellular protein content as a measure of cell density.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line at each time point.

-

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Treatment: Treat cancer cells with the compound at concentrations around the determined IC50 value.

-

Staining: Use Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: Analyze the stained cells using flow cytometry.

-

Confirmation: Confirm apoptosis by Western blot analysis for the cleavage of caspase-3 and PARP.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Methodology:

-

Treatment: Treat cells with the compound for a defined period (e.g., 24 hours).

-

Fixation and Staining: Fix the cells in ethanol and stain the DNA with Propidium Iodide (PI).

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the molecular mechanism of action by assessing the modulation of key signaling proteins.

-

Methodology:

-

Treatment and Lysis: Treat cells with the compound, lyse the cells, and quantify protein concentration.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins such as phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-S6K, total S6K, c-Myc, and ATF4.

-

Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

Caption: Proposed signaling cascade initiated by this compound.

Caption: A structured workflow for the preclinical evaluation of the compound.

Conclusion and Future Directions

While direct evidence for the anticancer effects of this compound is currently lacking, the substantial body of research on its structural analogs provides a strong impetus for its investigation. Its chemical features suggest the potential for potent and multifaceted antitumor activity. The experimental framework outlined in this guide offers a clear path for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on in vitro screening across a diverse panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess its therapeutic potential, pharmacokinetic properties, and safety profile. The exploration of this compound could unveil a novel and effective candidate for cancer therapy.

References

Solubility and stability of 1-(2-Chlorophenyl)biguanide hydrochloride in different solvents.

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)biguanide Hydrochloride

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the chemistry of biguanides and provides detailed protocols for determining its solubility and stability profiles.

Solubility Profile